N-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHYLPHENYL)BUTANAMIDE
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Overview
Description
N-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHYLPHENYL)BUTANAMIDE is a compound belonging to the class of organic compounds known as imidazopyrimidines. These compounds are characterized by an imidazole ring fused to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHYLPHENYL)BUTANAMIDE typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the use of substituted chalcones and 2-aminobenzimidazole as precursors . The reaction conditions often involve the use of green solvents like PEG-400 and butan-1-ol, and catalysts such as silica sulfuric acid, ammonium acetate, and zinc chloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of efficient catalytic systems are likely to be employed to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHYLPHENYL)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves halogenation reactions using reagents like iodine or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Iodine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted imidazopyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
N-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHYLPHENYL)BUTANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHYLPHENYL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it has been shown to interact with phosphatidylinositol-3-kinases (PI3K), leading to the phosphorylation of Akt, a serine/threonine kinase involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure but differs in its functional groups and biological activity.
Benzo[4,5]imidazo[1,2-a]pyrimidine: Another related compound with distinct pharmacological properties.
Uniqueness
N-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHYLPHENYL)BUTANAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound for drug development and other scientific research applications .
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-3-5-16(22)19-14-10-13(7-6-12(14)2)15-11-21-9-4-8-18-17(21)20-15/h4,6-11H,3,5H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKDRXGPZAINGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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